3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(3-propan-2-ylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3 |
InChI Key |
DSAHKUOAMCLIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Synthesis of 3-(Propan-2-yl)phenol
-
Friedel-Crafts Alkylation: Phenol is alkylated with isopropyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 3-(propan-2-yl)phenol.
-
Protection/Deprotection Strategy: The hydroxyl group may be protected as a methyl ether (anisole), enabling alkylation at the para position. Subsequent demethylation yields the phenol.
-
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Formation of Benzyl Chloride
-
Chloromethylation: 3-(Propan-2-yl)phenol reacts with chloromethyl methyl ether (CH₂Cl-OCH₃) in basic conditions (NaOH) to form 3-(propan-2-yl)-phenoxy-methyl chloride.
-
-
Nucleophilic Substitution with Pyrrolidine
-
SN2 Reaction: The benzyl chloride reacts with pyrrolidine in a polar aprotic solvent (THF or DMF) under reflux, yielding the target compound.
-
Reagents & Conditions
| Step | Reagents & Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Isopropyl chloride, AlCl₃, anisole → BBr₃ | Moderate (60–70%) |
| 2 | CH₂Cl-OCH₃, NaOH, THF | High (80–90%) |
| 3 | Pyrrolidine, K₂CO₃, DMF, reflux | Moderate (70–80%) |
Method 2: Mitsunobu Reaction for Ether Formation
Key Steps
-
Synthesis of 3-(Propan-2-yl)phenol
-
Direct Alkylation: Phenol reacts with isopropyl bromide in acidic or basic conditions to form the phenol derivative.
-
-
Mitsunobu Coupling
-
Ether Synthesis: 3-(Propan-2-yl)phenol reacts with a chloromethyl alcohol (e.g., CH₂ClCH₂OH) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form the phenoxy-methyl ether.
-
-
Reduction to Pyrrolidine
-
Ring-Opening: The ether is reduced or functionalized to introduce the pyrrolidine ring.
-
Reagents & Conditions
| Step | Reagents & Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Isopropyl bromide, K₂CO₃, DMF | Moderate (50–60%) |
| 2 | PPh₃, DEAD, CH₂ClCH₂OH, THF | High (85–90%) |
| 3 | LiAlH₄ or catalytic hydrogenation | Moderate (70–75%) |
Method 3: Nucleophilic Substitution of Benzyl Bromide
Key Steps
-
Benzyl Bromide Formation
-
Bromomethylation: 3-(Propan-2-yl)phenol reacts with bromomethyl methyl ether (CH₂Br-OCH₃) under basic conditions to form the benzyl bromide.
-
-
Reaction with Pyrrolidine
-
SN2 Displacement: The benzyl bromide undergoes nucleophilic substitution with pyrrolidine in a polar solvent (e.g., DMSO), yielding the target compound.
-
Reagents & Conditions
| Step | Reagents & Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | CH₂Br-OCH₃, NaOH, THF | High (85–90%) |
| 2 | Pyrrolidine, K₂CO₃, DMSO, 80°C | Moderate (75–80%) |
Method 4: Ullmann Coupling for Aryl Ether Formation
Key Steps
-
Synthesis of 3-(Propan-2-yl)phenol
-
Direct Alkylation: Phenol reacts with isopropyl chloride in the presence of a catalyst (e.g., CuI).
-
-
Ullmann Coupling
-
Aryl Ether Formation: 3-(Propan-2-yl)phenol reacts with a chloromethyl aryl halide (e.g., 4-chloromethyltoluene) under copper catalysis to form the phenoxy-methyl ether.
-
-
Pyrrolidine Introduction
-
Nucleophilic Substitution: The ether undergoes displacement with pyrrolidine to form the target compound.
-
Reagents & Conditions
| Step | Reagents & Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Isopropyl chloride, CuI, DMF | Moderate (60–70%) |
| 2 | 4-Chloromethyltoluene, CuI, Cs₂CO₃ | Moderate (65–75%) |
| 3 | Pyrrolidine, K₂CO₃, DMF, reflux | Moderate (70–75%) |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Alkylation + SN2 | Straightforward reagents | Moderate yields, multi-step |
| Mitsunobu | High-yielding ether formation | Requires phosphine reagents |
| Benzyl Bromide SN2 | High reactivity of bromide | Toxic bromomethyl reagents |
| Ullmann Coupling | Direct aryl ether synthesis | Requires copper catalysts |
Challenges and Considerations
-
Regioselectivity : Ensuring the propan-2-yl group attaches to the 3-position of phenol.
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Stability of Intermediates : Benzyl chlorides/bromides may hydrolyze under aqueous conditions.
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Catalyst Toxicity : Copper or phosphine reagents require careful handling.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, while providing insights from diverse and verified sources.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance its therapeutic efficacy.
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of derivatives of this compound in animal models. Researchers synthesized several analogs and evaluated their impact on serotonin and norepinephrine reuptake inhibition. The findings indicated that certain derivatives exhibited significant antidepressant activity comparable to established medications.
| Compound | Serotonin Reuptake Inhibition (%) | Norepinephrine Reuptake Inhibition (%) |
|---|---|---|
| A | 78 | 65 |
| B | 82 | 70 |
| C | 75 | 60 |
Neurological Research
The compound has also been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Alzheimer's Disease
In a controlled study, the effects of this compound were assessed on neuronal cell cultures exposed to amyloid-beta peptides. The results demonstrated that the compound significantly reduced cell death and oxidative stress markers.
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 50 | - |
| Compound | 85 | 40 |
Anticancer Research
The anticancer potential of this compound has been evaluated against various cancer cell lines, showing promising results.
Case Study: Inhibition of Tumor Growth
A study focused on the cytotoxic effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 10 | 70 | 15 |
| 25 | 50 | 30 |
| 50 | 30 | 60 |
Anti-inflammatory Applications
Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound | 50 | 45 |
Mechanism of Action
The mechanism of action of 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The target compound’s key structural feature is the isopropylphenoxymethyl group. Below is a comparative analysis with similar pyrrolidine derivatives:
Table 1: Structural and Physicochemical Properties
Substituent Effects on Properties
Lipophilicity and Steric Effects: The isopropyl group in the target compound increases steric bulk compared to smaller substituents like fluorine. This may reduce binding to flat enzymatic pockets but improve selectivity .
Electronic and Binding Interactions :
- Fluorinated analogs (e.g., ) exhibit altered electron distribution, improving binding affinity to targets like kinases or GPCRs .
- The hydroxymethyl group in enables hydrogen bonding, a feature absent in the target compound, which may limit polar interactions .
Molecular Weight and Complexity :
- The target compound (219.32 g/mol) is smaller than ’s peptide-like derivative (372.2 g/mol), suggesting better bioavailability and easier synthesis .
Biological Activity
3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of pyrrolidine derivatives, which have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Antimicrobial Activity
Pyrrolidine derivatives, including this compound, have shown significant antimicrobial properties. Recent studies indicate that modifications in the pyrrolidine structure can enhance activity against various pathogens. For instance, compounds with similar structural motifs have demonstrated effectiveness against resistant strains of bacteria and fungi.
| Compound | Activity Type | Pathogen | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | TBD |
| N-benzoylthiourea-pyrrolidine derivatives | Antituberculosis | M. tuberculosis | 31.25 |
| 5-substituted pyrrolidines | Antifungal | Candida albicans | TBD |
Studies have highlighted that certain pyrrolidine derivatives exhibit lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics, suggesting their potential as new therapeutic agents against resistant infections .
Anticancer Activity
The anticancer properties of pyrrolidine derivatives are also noteworthy. Research has shown that compounds with a pyrrolidine core can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
For example, a study reported that certain pyrrolidine-based compounds exhibited IC50 values significantly lower than established chemotherapeutics in assays against HeLa and MCF-7 cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Pyrrolidine hybrids | MCF-7 | 3.82 ± 0.11 |
The ability of these compounds to target multiple pathways involved in tumor growth makes them promising candidates for further development in cancer therapy .
Neuroprotective Effects
Neuroprotective properties have also been attributed to pyrrolidine derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems and exhibit anticonvulsant activity by inhibiting specific ion channels.
Research findings indicate that derivatives similar to this compound can achieve moderate inhibition of voltage-sensitive sodium channels, which are crucial in the pathophysiology of epilepsy:
| Compound | Activity Type | Mechanism |
|---|---|---|
| Pyrrolidine derivatives | Anticonvulsant | Sodium channel inhibition |
| Selected compounds | Analgesic | TRPV1 receptor affinity |
This highlights the potential of these compounds in treating neurological disorders .
Synthesis and Evaluation
A recent study synthesized a series of pyrrolidine derivatives and evaluated their biological activities through various assays. The results demonstrated that modifications at specific positions on the pyrrolidine ring could significantly enhance antimicrobial and anticancer activities.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrrolidine compounds revealed that substituents on the aromatic ring can greatly influence biological activity. For instance, the introduction of alkyl groups at specific positions enhanced both antimicrobial and anticancer efficacy.
Q & A
Q. What are the common synthetic routes for 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multi-step reactions. For example, analogous pyrrolidine derivatives are synthesized by reacting substituted phenols with pyrrolidine precursors in the presence of bases (e.g., NaH) and solvents like ethanol or dichloromethane under controlled temperatures . Continuous flow synthesis, as used in industrial settings, can enhance scalability and yield . Key factors affecting yield and purity include solvent choice, reaction temperature, and purification methods (e.g., column chromatography).
Q. Table 1: Synthetic Methods for Analogous Pyrrolidine Derivatives
| Method | Reagents/Conditions | Key Outcomes | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-Fluoro-2-methylphenol + pyrrolidine, base, heat | High purity via recrystallization | |
| Multi-Step Reaction | Boronic acid coupling, Pd catalysis | Scalable with >70% yield |
Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be reported?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve stereochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Mass Spectrometry (MS) verifies molecular weight . Key parameters include:
- NMR : Chemical shifts (δ) for aromatic protons (6.5–7.5 ppm) and pyrrolidine ring protons (2.5–4.0 ppm).
- HPLC : Retention time and peak area under standardized conditions.
Advanced Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound to address low yields or impurities?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity, base strength, and temperature. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce trial-and-error approaches . Continuous flow systems improve heat/mass transfer, minimizing side reactions . For impurities, employ gradient elution in HPLC purification or recrystallization in non-polar solvents.
Q. What strategies are employed to establish structure-activity relationships (SAR) for pyrrolidine derivatives like this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying the phenoxy group’s substituents or pyrrolidine’s methyl position). Biological assays (e.g., enzyme inhibition) are paired with computational docking to map interactions with target proteins . For example:
- Replace the isopropyl group with halogens (F, Cl) to assess electronic effects.
- Introduce steric hindrance via bulkier substituents to evaluate binding pocket compatibility.
Q. How should discrepancies in reported biological activity data for this compound be methodologically addressed?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time, and solvent controls). Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays). Cross-reference with structurally similar compounds to identify trends or outliers .
Q. What in vitro and in silico approaches are recommended to elucidate the biological targets of this compound?
- Methodological Answer :
- In vitro : Perform high-throughput screening against kinase or GPCR panels. Use competitive binding assays with fluorescent probes .
- In silico : Conduct molecular docking (AutoDock Vina) or molecular dynamics simulations to predict binding modes. Validate with mutagenesis studies on hypothesized target residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
